molecular formula C17H15Cl2NO4S B11112825 ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11112825
M. Wt: 400.3 g/mol
InChI Key: FOZFPPQZWFKVLY-IFRROFPPSA-N
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Description

Ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The acetyl, amino, and carboxylate groups are introduced through various substitution reactions using reagents such as acetic anhydride, amines, and ethyl chloroformate.

    Condensation Reaction: The final step involves the condensation of the thiophene derivative with 3,5-dichloro-2-hydroxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, amines.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers for electronic devices.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate is unique due to the presence of the 3,5-dichloro-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other thiophene derivatives.

Properties

Molecular Formula

C17H15Cl2NO4S

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H15Cl2NO4S/c1-4-24-17(23)13-8(2)15(9(3)21)25-16(13)20-7-10-5-11(18)6-12(19)14(10)22/h5-7,22H,4H2,1-3H3/b20-7+

InChI Key

FOZFPPQZWFKVLY-IFRROFPPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)/N=C/C2=C(C(=CC(=C2)Cl)Cl)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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